1-NM-PP1

Catalog No.
S515783
CAS No.
221244-14-0
M.F
C20H21N5
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-NM-PP1

CAS Number

221244-14-0

Product Name

1-NM-PP1

IUPAC Name

1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,12H,11H2,1-3H3,(H2,21,22,23)

InChI Key

GDQXJQSQYMMKRA-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-amino-1-tert-butyl-3-(1'-naphthylmethyl)pyrazolo(3,4-d)pyrimidine, 4-amino-tBuNMPP

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N

Description

The exact mass of the compound 1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 331.1797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazolopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-NM-PP1, also known as 1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a cell-permeable analog of the protein phosphatase inhibitor, PP1. This compound is particularly noted for its potent and selective inhibition of various protein kinases, especially those that are mutated, making it a valuable tool in biochemical research and therapeutic applications. The molecular formula of 1-NM-PP1 is C20H21N5, and its molecular weight is approximately 331.41 g/mol .

There is no scientific literature available on the mechanism of action of this compound.

  • Potential skin and eye irritant due to the amine group [].
  • May be flammable due to the presence of aromatic rings.
  • Unknown toxicity, so standard laboratory safety practices should be followed during handling.

1-NM-PP1 is a small molecule that has been investigated for its potential role in inhibiting enzymes called tyrosine kinases. Tyrosine kinases are a class of enzymes involved in various cellular processes, including cell growth and proliferation [National Institutes of Health, ].

  • Tyrosine Kinase Inhibition: Studies have shown that 1-NM-PP1 can bind to and inhibit certain tyrosine kinases []. This suggests that it may have potential applications in cancer research, as many cancers are driven by the abnormal activity of tyrosine kinases [].

1-NM-PP1 primarily acts as an ATP-competitive inhibitor of serine/threonine kinases. It binds to the active site of these kinases, preventing ATP from accessing the site and thereby inhibiting phosphorylation reactions. Notably, it has demonstrated selective inhibition against several mutant kinases with varying IC50 values, indicating its effectiveness in targeting specific kinase mutations while sparing wild-type forms .

The biological activity of 1-NM-PP1 has been extensively studied. It exhibits high selectivity towards mutant forms of kinases such as v-Src, c-Fyn, and c-Abl, with IC50 values ranging from low nanomolar to micromolar concentrations. For example, it has shown an IC50 value of 4.3 nM for v-Src and 29 μM for CDK2 . This specificity allows researchers to investigate the roles of specific kinases in cellular processes without affecting their wild-type counterparts.

The synthesis of 1-NM-PP1 typically involves multi-step organic reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. Key steps may include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of the naphthylmethyl group and tert-butyl substituent through alkylation or similar methods.
  • Purification through crystallization or chromatography techniques to obtain the final product in high purity .

1-NM-PP1 has several applications in both research and potential therapeutic contexts:

  • Research Tool: It is widely used in studies involving cell signaling pathways where specific kinase activity needs to be inhibited.
  • Cancer Research: Given its ability to selectively inhibit mutant kinases often implicated in cancer, it serves as a promising candidate for targeted cancer therapies.
  • Cell Cycle Studies: It has been shown to affect cell cycle progression in various cell lines by inhibiting specific kinase activities .

Interaction studies have revealed that 1-NM-PP1 can effectively suppress phosphorylation events mediated by various kinases. For instance, it inhibits the phosphorylation of PDK1 targets in specific knockout mouse embryonic stem cells expressing mutant PDK1 but not wild-type PDK1 . These studies often utilize techniques such as immunoblotting and kinase assays to assess the impact of 1-NM-PP1 on kinase activity.

Several compounds exhibit similar inhibitory properties against protein kinases. Below is a comparison highlighting the uniqueness of 1-NM-PP1:

Compound NameStructure TypeSelectivityIC50 (nM)Notes
1-NM-PP1PyrazolopyrimidineHigh for mutant kinases4.3 (v-Src)Selective against mutated forms
PP2Pyrido[2,3-d]pyrimidinBroad-spectrum~1000Less selective than 1-NM-PP1
StaurosporineIndole alkaloidNon-selective~10Potent but affects multiple targets
GleevecTyrosine kinase inhibitorSelective for BCR-ABL~30Specific for certain oncogenic mutations

Uniqueness of 1-NM-PP1

What sets 1-NM-PP1 apart from other inhibitors is its high selectivity for mutated forms of kinases over their wild-type counterparts, allowing for more precise experimental designs and potential therapeutic applications without affecting normal cellular functions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

331.1797

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PP1 analog II

Dates

Modify: 2023-08-15
1: Cadou A, Couturier A, Le Goff C, Xie L, Paulson JR, Le Goff X. The Kin1 kinase and the calcineurin phosphatase cooperate to link actin ring assembly and septum synthesis in fission yeast. Biol Cell. 2013 Mar;105(3):129-48. doi: 10.1111/boc.201200042. Epub 2013 Feb 8. PubMed PMID: 23294323.
2: Liang H, Lim HH, Venkitaraman A, Surana U. Cdk1 promotes kinetochore bi-orientation and regulates Cdc20 expression during recovery from spindle checkpoint arrest. EMBO J. 2012 Jan 18;31(2):403-16. doi: 10.1038/emboj.2011.385. Epub 2011 Nov 4. PubMed PMID: 22056777; PubMed Central PMCID: PMC3261552.
3: Sugi T, Kato K, Kobayashi K, Kurokawa H, Takemae H, Gong H, Recuenco FC, Iwanaga T, Horimoto T, Akashi H. 1NM-PP1 treatment of mice infected with Toxoplasma gondii. J Vet Med Sci. 2011 Oct;73(10):1377-9. Epub 2011 Jun 16. PubMed PMID: 21685719.
4: Haan C, Rolvering C, Raulf F, Kapp M, Drückes P, Thoma G, Behrmann I, Zerwes HG. Jak1 has a dominant role over Jak3 in signal transduction through γc-containing cytokine receptors. Chem Biol. 2011 Mar 25;18(3):314-23. doi: 10.1016/j.chembiol.2011.01.012. PubMed PMID: 21439476.
5: Sugi T, Kato K, Kobayashi K, Watanabe S, Kurokawa H, Gong H, Pandey K, Takemae H, Akashi H. Use of the kinase inhibitor analog 1NM-PP1 reveals a role for Toxoplasma gondii CDPK1 in the invasion step. Eukaryot Cell. 2010 Apr;9(4):667-70. doi: 10.1128/EC.00351-09. Epub 2010 Feb 19. PubMed PMID: 20173034; PubMed Central PMCID: PMC2863409.
6: Zuin A, Carmona M, Morales-Ivorra I, Gabrielli N, Vivancos AP, Ayté J, Hidalgo E. Lifespan extension by calorie restriction relies on the Sty1 MAP kinase stress pathway. EMBO J. 2010 Mar 3;29(5):981-91. doi: 10.1038/emboj.2009.407. Epub 2010 Jan 14. PubMed PMID: 20075862; PubMed Central PMCID: PMC2837171.
7: Wang X, Ratnam J, Zou B, England PM, Basbaum AI. TrkB signaling is required for both the induction and maintenance of tissue and nerve injury-induced persistent pain. J Neurosci. 2009 Apr 29;29(17):5508-15. doi: 10.1523/JNEUROSCI.4288-08.2009. PubMed PMID: 19403818; PubMed Central PMCID: PMC2720992.
8: Morgan DJ, Weisenhaus M, Shum S, Su T, Zheng R, Zhang C, Shokat KM, Hille B, Babcock DF, McKnight GS. Tissue-specific PKA inhibition using a chemical genetic approach and its application to studies on sperm capacitation. Proc Natl Acad Sci U S A. 2008 Dec 30;105(52):20740-5. doi: 10.1073/pnas.0810971105. Epub 2008 Dec 12. PubMed PMID: 19074277; PubMed Central PMCID: PMC2634883.
9: Wang H, Feng R, Phillip Wang L, Li F, Cao X, Tsien JZ. CaMKII activation state underlies synaptic labile phase of LTP and short-term memory formation. Curr Biol. 2008 Oct 28;18(20):1546-54. doi: 10.1016/j.cub.2008.08.064. Epub 2008 Oct 16. PubMed PMID: 18929487; PubMed Central PMCID: PMC2628633.
10: Kim JS, Lilley BN, Zhang C, Shokat KM, Sanes JR, Zhen M. A chemical-genetic strategy reveals distinct temporal requirements for SAD-1 kinase in neuronal polarization and synapse formation. Neural Dev. 2008 Sep 22;3:23. doi: 10.1186/1749-8104-3-23. PubMed PMID: 18808695; PubMed Central PMCID: PMC2564922.

Explore Compound Types